molecular formula C21H22N4OS B5880000 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide

Cat. No.: B5880000
M. Wt: 378.5 g/mol
InChI Key: NQNACJFAXMSOAP-JCIZPVLLSA-N
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Description

The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide is a benzimidazole-derived acetohydrazide characterized by a thioether linkage at the benzimidazole C2 position and a hydrazide group conjugated to a 2-methyl-3-phenylpropenylidene moiety. Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-3-25-19-12-8-7-11-18(19)23-21(25)27-15-20(26)24-22-14-16(2)13-17-9-5-4-6-10-17/h4-14H,3,15H2,1-2H3,(H,24,26)/b16-13+,22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNACJFAXMSOAP-JCIZPVLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Benzothiazole analogs (e.g., ) exhibit distinct electronic properties due to sulfur vs. nitrogen in the aromatic system, affecting binding affinity.
  • Substituent Effects : Bulky groups (e.g., benzyl in ) may sterically hinder target interactions, whereas electron-withdrawing groups (e.g., nitro in ) enhance electrophilic reactivity.

Comparison with Analog Syntheses :

  • Compound 23 () uses thiophene-2-carbaldehyde for hydrazone formation, achieving 90% yield.
  • Benzothiazole derivatives () require benzothiazole-thiol intermediates, which may involve multi-step purifications.

Molecular Docking Insights :

  • Docking studies (e.g., ) reveal that benzimidazole-thioether scaffolds occupy hydrophobic pockets in enzyme active sites, while the hydrazone moiety forms hydrogen bonds with catalytic residues.

Research Findings and Data Analysis

Physicochemical Properties

Compound Melting Point (°C) Yield (%) LogP (Predicted) Solubility (mg/mL)
Target Compound Not reported Not reported 3.9 <0.1 (DMSO)
Compound 23 () 188–191 90 4.2 0.3 (DMSO)
2-(1-methyl-1H-benzimidazol-2-yl)thio analog () Not reported 85 3.5 0.5 (DMSO)

Notes:

  • Higher alkyl chain length (propyl in ) correlates with increased LogP, reducing aqueous solubility.
  • The target compound’s predicted LogP (3.9) suggests moderate blood-brain barrier permeability.

Spectroscopic Characterization

  • 1H NMR : Benzimidazole protons resonate at δ 7.13–7.67 ppm (aromatic), while the propenylidene CH=N appears at δ 8.24 ppm (similar to ).
  • X-ray Crystallography : Unambiguous confirmation of hydrazone (E)-configuration, as in , is critical but unreported for the target compound.

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